molecular formula C26H32ClFN6 B12422521 SOS1 activator 1

SOS1 activator 1

Cat. No.: B12422521
M. Wt: 483.0 g/mol
InChI Key: JWZAQUXBYYOGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for SOS1 activator 1 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

SOS1 activator 1 primarily undergoes nucleotide exchange reactions. It catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS proteins. This activation process is crucial for the downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway .

Scientific Research Applications

Mechanism of Action

SOS1 activator 1 exerts its effects by binding directly to SOS1, leading to a rapid and dose-responsive increase in GDP-to-GTP nucleotide exchange on KRAS. This results in higher levels of activated KRAS in cells. The activation of KRAS triggers downstream signaling pathways, including the MAPK/ERK pathway, which are essential for cell proliferation and survival .

Properties

Molecular Formula

C26H32ClFN6

Molecular Weight

483.0 g/mol

IUPAC Name

6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]-4-(4-methylpiperazin-1-yl)benzimidazole

InChI

InChI=1S/C26H32ClFN6/c1-17-8-19(9-18(2)23(17)28)12-34-22-11-20(27)10-21(32-6-4-31(3)5-7-32)24(22)30-25(34)33-15-26(16-33)13-29-14-26/h8-11,29H,4-7,12-16H2,1-3H3

InChI Key

JWZAQUXBYYOGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)C)N=C2N5CC6(C5)CNC6

Origin of Product

United States

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